molecular formula C34H32ClN3O6 B12337545 Squarain-carboxylate N-succinimidyl ester

Squarain-carboxylate N-succinimidyl ester

Cat. No.: B12337545
M. Wt: 614.1 g/mol
InChI Key: RRLJXAKQFSXTLC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of SQ-NHS involves the reaction of squaric acid with N-hydroxysuccinimide in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC). The reaction typically occurs in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild conditions .

Industrial Production Methods

Industrial production of SQ-NHS follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Mechanism of Action

The mechanism of action of SQ-NHS involves the formation of a covalent bond between the N-hydroxysuccinimide ester and the primary amine group of the target molecule. This reaction results in the displacement of the N-hydroxysuccinimide leaving group and the formation of a stable amide bond . The high reactivity of the NHS ester towards aliphatic amines is exploited in various bioconjugation techniques .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

SQ-NHS is unique due to its high reactivity and stability, making it an ideal choice for bioconjugation applications. Its ability to form stable amide bonds under mild conditions sets it apart from other similar compounds .

Properties

Molecular Formula

C34H32ClN3O6

Molecular Weight

614.1 g/mol

IUPAC Name

(4E)-4-[(5-chloro-1,3,3-trimethylindol-1-ium-2-yl)methylidene]-2-[(Z)-[5-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-1-ethyl-3,3-dimethylindol-2-ylidene]methyl]-3-oxocyclobuten-1-olate

InChI

InChI=1S/C34H32ClN3O6/c1-7-37-25-10-8-18(32(43)44-38-28(39)12-13-29(38)40)14-22(25)34(4,5)27(37)17-21-30(41)20(31(21)42)16-26-33(2,3)23-15-19(35)9-11-24(23)36(26)6/h8-11,14-17H,7,12-13H2,1-6H3

InChI Key

RRLJXAKQFSXTLC-UHFFFAOYSA-N

Isomeric SMILES

CCN\1C2=C(C=C(C=C2)C(=O)ON3C(=O)CCC3=O)C(/C1=C/C4=C(/C(=C\C5=[N+](C6=C(C5(C)C)C=C(C=C6)Cl)C)/C4=O)[O-])(C)C

Canonical SMILES

CCN1C2=C(C=C(C=C2)C(=O)ON3C(=O)CCC3=O)C(C1=CC4=C(C(=CC5=[N+](C6=C(C5(C)C)C=C(C=C6)Cl)C)C4=O)[O-])(C)C

Origin of Product

United States

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